1-(Nonafluorobutyl)trifluoroethanesultone
Overview
Description
1-(Nonafluorobutyl)trifluoroethanesultone is an organic compound with the molecular formula C6F12O3S and a molecular weight of 380.11. It is also known by its systematic name, 3,4,4-trifluoro-3-(nonafluorobutyl)-1,2-oxathietane 2,2-dioxide . This compound is characterized by its colorless liquid form and stability in water and most organic solvents . It is primarily used in the electronics industry due to its excellent photoelectric properties .
Preparation Methods
1-(Nonafluorobutyl)trifluoroethanesultone can be synthesized through a series of organic reactions, including nucleophilic substitution, halogenation, and sulfonation . The synthetic route typically involves the reaction of a perfluorobutyl compound with trifluoroethanesultone under controlled conditions to yield the desired product . Industrial production methods may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the nonafluorobutyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Nonafluorobutyl)trifluoroethanesultone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Nonafluorobutyl)trifluoroethanesultone involves its interaction with molecular targets through its reactive functional groups. It can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function . The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-(Nonafluorobutyl)trifluoroethanesultone is unique due to its combination of fluorinated groups and sultone ring, which impart distinct chemical and physical properties. Similar compounds include:
- 3,4,4-Trifluoro-3-(perfluorobutyl)-1,2-oxathietane 2,2-dioxide
- 3,4,4-Trifluoro-3-(nonafluorobutyl)-1,2-oxathietane 2,2-dioxide
These compounds share similar structural features but may differ in their reactivity and applications due to variations in their functional groups .
Properties
IUPAC Name |
3,4,4-trifluoro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxathietane 2,2-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O3S/c7-1(8,3(11,12)5(14,15)16)2(9,10)4(13)6(17,18)21-22(4,19)20 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFNBUDPFBKPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896139 | |
Record name | 3,4,4-Trifluoro-3-(nonafluorobutyl)-1,2lambda~6~-oxathietane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85211-95-6 | |
Record name | 3,4,4-Trifluoro-3-(nonafluorobutyl)-1,2lambda~6~-oxathietane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Nonafluorobutyl)trifluoroethanesultone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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